![molecular formula C14H11F3N2O B1270847 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 811841-49-3](/img/structure/B1270847.png)
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide, with the CAS Number 811841-49-3, is a compound with a molecular weight of 280.25 . It is also known as an irritant .
Synthesis Analysis
There are several papers related to the synthesis of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one study attempted to synthesize N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous derivatives . Another study mentioned a Pd-catalyzed coupling reaction used in the synthesis process .Molecular Structure Analysis
The molecular structure of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be represented by the linear formula C14H11F3N2O . The InChI code for this compound is 1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20) .Physical And Chemical Properties Analysis
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a white to brown solid . It has a molecular weight of 294.27 g/mol . The compound’s IUPAC name is 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide . Its InChI code is 1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) .Scientific Research Applications
Proteomics Research
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide: is utilized in proteomics research due to its biochemical properties. It serves as a precursor or an intermediate in the synthesis of more complex compounds that interact with proteins, aiding in the study of protein function, structure, and interactions .
Chemical Synthesis
This compound is valuable in chemical synthesis, where it’s used to create a variety of derivatives. These derivatives are then applied in the development of new pharmaceuticals, agrochemicals, and other industrially relevant chemicals .
Material Science
In material science, 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be incorporated into the design of novel materials. Its trifluoromethyl group may confer unique electronic properties, making it suitable for use in electronic devices or as a component in specialty coatings .
Analgesic Drug Development
Research has explored the use of this compound in the development of analgesic drugs. Its structural analogues have shown potential in acting against pain models in mice, indicating its relevance in pain management and therapeutic applications .
Pharmacological Studies
The compound’s role in pharmacological studies is significant. It may act as a ligand for various receptors or enzymes, helping to elucidate the mechanisms of action of new drugs and contributing to the discovery of novel therapeutic targets .
Analytical Chemistry
In analytical chemistry, 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Safety and Hazards
Future Directions
There are several papers related to the future directions of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one paper discusses the discovery of a novel EGFR inhibitor from a designed small library . Another paper mentions the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
properties
IUPAC Name |
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQEHDNRFPDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373413 | |
Record name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
811841-49-3 | |
Record name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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